molecular formula C13H19NO B7974983 N-(2-methoxy-4-methylbenzyl)cyclobutanamine

N-(2-methoxy-4-methylbenzyl)cyclobutanamine

Cat. No.: B7974983
M. Wt: 205.30 g/mol
InChI Key: YVGDTGBSUNHACR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylbenzyl)cyclobutanamine is a chemical compound with the molecular formula C13H19NO. It is used primarily in scientific research and as a synthetic intermediate in various chemical reactions . This compound is known for its unique structure, which includes a cyclobutanamine core substituted with a 2-methoxy-4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-methylbenzyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 2-methoxy-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-methylbenzyl)cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-methoxy-4-methylbenzyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-methylbenzyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)cyclobutanamine
  • N-(4-methylbenzyl)cyclobutanamine
  • N-(2-methylbenzyl)cyclobutanamine

Uniqueness

N-(2-methoxy-4-methylbenzyl)cyclobutanamine is unique due to the presence of both methoxy and methyl substituents on the benzyl group. This combination of functional groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

N-[(2-methoxy-4-methylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-7-11(13(8-10)15-2)9-14-12-4-3-5-12/h6-8,12,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGDTGBSUNHACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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